molecular formula C11H23ClN2O2 B2645043 Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride CAS No. 2219379-96-9

Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride

Cat. No.: B2645043
CAS No.: 2219379-96-9
M. Wt: 250.77
InChI Key: BSZMDASPZVXAHR-UHFFFAOYSA-N
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Description

Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H22N2O2·HCl. It is a derivative of diazocane, a heterocyclic compound containing nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Safety and Hazards

This compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,5-diazocane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1,5-diazocane-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:

tert-butyl 1,5-diazocane-1-carboxylate+HCltert-butyl 1,5-diazocane-1-carboxylate hydrochloride\text{tert-butyl 1,5-diazocane-1-carboxylate} + \text{HCl} \rightarrow \text{this compound} tert-butyl 1,5-diazocane-1-carboxylate+HCl→tert-butyl 1,5-diazocane-1-carboxylate hydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product to achieve high purity levels, typically above 95% .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 1,5-diazocane-1-carboxylate hydrochloride involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1,5-diazocane-1-carboxylate: The parent compound without the hydrochloride salt.

    1,5-Diazocane derivatives: Other derivatives of diazocane with different substituents.

Uniqueness

Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride is unique due to its specific chemical structure and properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 1,5-diazocane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-4-6-12-7-5-9-13;/h12H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZMDASPZVXAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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